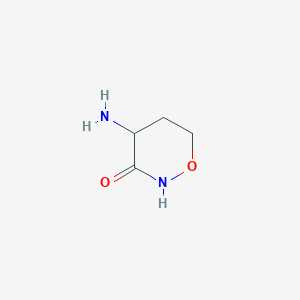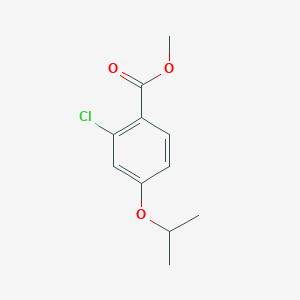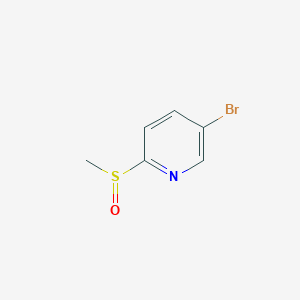![molecular formula C9H14N2O B3220266 [4-(Aminomethyl)-3-methoxyphenyl]methanamine CAS No. 119402-72-1](/img/structure/B3220266.png)
[4-(Aminomethyl)-3-methoxyphenyl]methanamine
概要
説明
[4-(Aminomethyl)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C9H14N2O. It is also known by its IUPAC name, (2-methoxy-1,4-phenylene)dimethanamine . This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-3-methoxyphenyl]methanamine can be achieved through several methods. One common approach involves the nucleophilic substitution of an appropriate precursor, such as a halogenated benzene derivative, with an amine . Another method is the Gabriel synthesis, which starts with phthalimide and involves a series of steps including base treatment, alkylation, and hydrolysis to yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Details on specific industrial methods are often proprietary and not publicly disclosed.
化学反応の分析
Types of Reactions
[4-(Aminomethyl)-3-methoxyphenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, while the methoxy group can undergo electrophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
科学的研究の応用
[4-(Aminomethyl)-3-methoxyphenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials
作用機序
The mechanism by which [4-(Aminomethyl)-3-methoxyphenyl]methanamine exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
4-Methoxybenzylamine: Similar in structure but lacks the aminomethyl group.
4-Chlorobenzylamine: Contains a chlorine atom instead of a methoxy group.
4-Methylbenzylamine: Has a methyl group instead of a methoxy group.
Uniqueness
[4-(Aminomethyl)-3-methoxyphenyl]methanamine is unique due to the presence of both an aminomethyl and a methoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various applications.
特性
IUPAC Name |
[4-(aminomethyl)-3-methoxyphenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOUUICPFVSGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-acetylphenyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxamide](/img/structure/B3220200.png)
![3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220205.png)



![(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride](/img/structure/B3220245.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B3220247.png)
![1H-Pyrazolo[3,4-b]pyridine, 4-azido-](/img/structure/B3220251.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B3220258.png)



